molecular formula C4H12O7P2 B14332090 (1-Hydroxy-2-methyl-1-phosphonopropyl)phosphonic acid CAS No. 105532-74-9

(1-Hydroxy-2-methyl-1-phosphonopropyl)phosphonic acid

Katalognummer: B14332090
CAS-Nummer: 105532-74-9
Molekulargewicht: 234.08 g/mol
InChI-Schlüssel: OIRFFIYOMFBZAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Hydroxy-2-methyl-1-phosphonopropyl)phosphonic acid is an organophosphorus compound with the molecular formula C4H12O7P2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxy-2-methyl-1-phosphonopropyl)phosphonic acid typically involves the reaction of a suitable precursor with phosphorous acid and a halogenated phosphoryl compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Hydroxy-2-methyl-1-phosphonopropyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-Hydroxy-2-methyl-1-phosphonopropyl)phosphonic acid is used as a reagent in the synthesis of other organophosphorus compounds. It is also studied for its potential as a catalyst in various chemical reactions.

Biology

In biological research, this compound is investigated for its role in inhibiting certain enzymes and its potential use in drug development. It has shown promise in the study of bone resorption and calcium metabolism.

Medicine

Medically, this compound is explored for its potential in treating diseases related to bone density and calcium metabolism. It is also studied for its anti-inflammatory properties.

Industry

Industrially, this compound is used in the formulation of various products, including detergents, water treatment chemicals, and corrosion inhibitors

Wirkmechanismus

The mechanism of action of (1-Hydroxy-2-methyl-1-phosphonopropyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes involved in bone resorption and calcium metabolism. The compound can inhibit these enzymes, leading to reduced bone resorption and altered calcium metabolism pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1-Hydroxy-1-phosphonoethyl)phosphonic acid: Known for its effects on calcium metabolism and bone resorption.

    (1-Hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl)phosphonic acid: Studied for its medicinal properties and enzyme inhibition.

Uniqueness

(1-Hydroxy-2-methyl-1-phosphonopropyl)phosphonic acid is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets

Eigenschaften

CAS-Nummer

105532-74-9

Molekularformel

C4H12O7P2

Molekulargewicht

234.08 g/mol

IUPAC-Name

(1-hydroxy-2-methyl-1-phosphonopropyl)phosphonic acid

InChI

InChI=1S/C4H12O7P2/c1-3(2)4(5,12(6,7)8)13(9,10)11/h3,5H,1-2H3,(H2,6,7,8)(H2,9,10,11)

InChI-Schlüssel

OIRFFIYOMFBZAJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(O)(P(=O)(O)O)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.